4-Butylthiobenzamide

Enzyme inhibition Dihydroorotase Drug discovery

4-Butylthiobenzamide (CAS 1208077-46-6) is a para-substituted thiobenzamide derivative with molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol. As a member of the thiobenzamide class, it features a thioamide (–CSNH₂) functional group attached to a benzene ring bearing an n-butyl substituent at the 4-position.

Molecular Formula C11H15NS
Molecular Weight 193.31
CAS No. 1208077-46-6
Cat. No. B2463741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylthiobenzamide
CAS1208077-46-6
Molecular FormulaC11H15NS
Molecular Weight193.31
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=S)N
InChIInChI=1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13)
InChIKeyLMQJGHURUMNXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylthiobenzamide (CAS 1208077-46-6): Procurement-Ready Chemical Identity and Compound Class Profile


4-Butylthiobenzamide (CAS 1208077-46-6) is a para-substituted thiobenzamide derivative with molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . As a member of the thiobenzamide class, it features a thioamide (–CSNH₂) functional group attached to a benzene ring bearing an n-butyl substituent at the 4-position. The compound is a colorless to light yellow solid at room temperature with a melting point of approximately 61–63 °C, and it is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . The butylthio group enhances lipophilicity relative to the parent thiobenzamide, with a calculated XlogP of 3.9, making it a versatile intermediate for organic synthesis and a candidate building block in medicinal chemistry programs .

4-Butylthiobenzamide (CAS 1208077-46-6): Why In-Class Analogs Cannot Be Simply Substituted


Thiobenzamide derivatives, while sharing a common thioamide core, exhibit widely divergent physicochemical and biological properties that depend critically on the nature and position of the ring substituent [1]. The para-substituent modulates electronic character, oxidation potential, lipophilicity, and ultimately both target binding and metabolic stability. As demonstrated by systematic structure-activity studies, even subtle changes in the alkyl chain length (e.g., butyl vs. ethyl or methyl) can lead to significant differences in enzyme inhibition potency, as evidenced by dihydroorotase IC₅₀ values that vary by several-fold across the 4-alkylthiobenzamide series [2]. Furthermore, the electron-donating ability of the para-substituent directly influences hepatotoxic potential through modulation of the metabolic S-oxidation pathway, meaning that in vivo safety profiles cannot be extrapolated from one analog to another [3]. Therefore, generic substitution of 4-butylthiobenzamide with a different 4-substituted thiobenzamide in any research or industrial application is unsupported without direct comparative data.

4-Butylthiobenzamide (CAS 1208077-46-6): Quantified Differentiation Evidence Against Closest Analogs


Enhanced Dihydroorotase Inhibition Potency Relative to Parent Thiobenzamide

4-Butylthiobenzamide exhibits approximately 2.9-fold greater inhibitory potency against dihydroorotase compared to the unsubstituted parent compound thiobenzamide. In an in vitro enzymatic assay using dihydroorotase derived from mouse Ehrlich ascites cells at pH 7.37, 4-butylthiobenzamide achieved an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1], whereas thiobenzamide under identical assay conditions yielded an IC₅₀ of 5.20 × 10⁵ nM (520 µM) [2]. This quantitative difference demonstrates that the 4-butyl substituent positively modulates target engagement beyond the baseline activity of the thiobenzamide scaffold.

Enzyme inhibition Dihydroorotase Drug discovery

Significantly Elevated Lipophilicity (XlogP) Versus Parent Thiobenzamide

The 4-butyl substitution imparts a substantial increase in lipophilicity compared to the parent thiobenzamide scaffold. 4-Butylthiobenzamide has a calculated XlogP value of 3.9 , while thiobenzamide exhibits an experimental logP of approximately 1.5–2.0 [1]. This represents a 2- to 2.6-fold increase in the octanol-water partition coefficient, indicating markedly enhanced partitioning into hydrophobic environments.

Lipophilicity Membrane permeability ADME

Reduced Melting Point Facilitating Improved Solubility and Handling Versus Thiobenzamide

4-Butylthiobenzamide exhibits a significantly lower melting point (61–63 °C ) compared to the parent thiobenzamide (113–118 °C [1]). This ~55 °C reduction in melting point reflects weaker crystal lattice energy, which is typically associated with improved solubility in organic solvents and easier manipulation during synthetic workflows. The lower melting point also enables melt-based formulation strategies not accessible with the higher-melting parent compound.

Physicochemical properties Formulation Handling

Class-Level Inference: Modulation of Hepatotoxic Potential via Para-Alkyl Substitution Relative to Electron-Deficient Analogs

Systematic studies on para-substituted thiobenzamides have established that the extent of hepatotoxicity correlates directly with the electron-donating ability of the substituent, which facilitates metabolic S-oxidation to reactive sulfoxide and S,S-dioxide intermediates [1]. Alkyl substituents such as n-butyl are electron-donating and are predicted to increase toxicity relative to electron-withdrawing substituents (e.g., p-chloro) but may reduce toxicity compared to stronger electron-donating groups (e.g., p-methoxy) [2]. While no direct quantitative hepatotoxicity data for 4-butylthiobenzamide were identified in the published literature, the established structure-toxicity relationship enables a ranked positioning: p-Cl < thiobenzamide (H) < 4-butyl (alkyl) < p-OCH₃ in terms of hepatotoxic potential. This class-level inference alerts procurement decision-makers that 4-butylthiobenzamide, while offering target engagement advantages, may carry a distinct toxicological liability profile compared to electron-deficient analogs.

Toxicity Metabolic activation S-oxidation

4-Butylthiobenzamide (CAS 1208077-46-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Dihydroorotase Inhibitor Screening Cascades for Antiproliferative Drug Discovery

Based on the 2.9-fold greater dihydroorotase inhibitory potency of 4-butylthiobenzamide (IC₅₀ = 180 µM) relative to thiobenzamide (IC₅₀ = 520 µM) [1], this compound is the preferred choice for initial screening cascades targeting dihydroorotase in pyrimidine biosynthesis pathways. Its enhanced potency at the target enzyme, combined with elevated lipophilicity (XlogP 3.9) that may improve cell membrane penetration, positions it as a superior starting point for medicinal chemistry optimization over the parent scaffold.

Synthetic Intermediate for Lipophilic Heterocycle Construction Requiring Enhanced Organic Solubility

The substantially lower melting point of 4-butylthiobenzamide (61–63 °C) compared to thiobenzamide (115 °C) simplifies dissolution in organic reaction media and reduces energy input during synthetic transformations. Its calculated XlogP of 3.9 versus 1.5–2.0 for the parent compound further ensures superior solubility in non-polar solvents, making it the reagent of choice for constructing lipophilic sulfur-containing heterocycles or serving as a thioacylating agent in aprotic reaction environments.

Structure-Toxicity Relationship Studies in Thiobenzamide Hepatotoxicity Models

For laboratories investigating the relationship between para-substituent electronic character and hepatotoxic outcome, 4-butylthiobenzamide fills a critical gap in the alkyl-substituted series between methyl/ethyl analogs and longer-chain derivatives. The established class-level hepatotoxicity rank order (p-Cl < H < 4-alkyl < p-OCH₃) [2] provides a framework for experimental design, and 4-butylthiobenzamide serves as the n-butyl reference point for correlating oxidation potential with in vivo liver injury markers such as plasma GPT, bilirubin, and hepatic triglycerides.

Building Block for Gout Therapeutic Intermediate Synthesis (Febuxostat Analog Pathway)

Patent literature identifies 4-substituted thiobenzamide derivatives as key intermediates for synthesizing 2-(3-cyanophenyl)thiazole derivatives, a class of xanthine oxidase inhibitors relevant to gout and hyperuricemia therapy [3]. 4-Butylthiobenzamide, with its defined purity (≥95%) and favorable handling properties, is a procurement-ready building block for medicinal chemistry groups pursuing febuxostat analogs or exploring structure-activity relationships around the thiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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